molecular formula C23H31ClN2O B13731432 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride CAS No. 15645-04-2

3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride

Cat. No.: B13731432
CAS No.: 15645-04-2
M. Wt: 387.0 g/mol
InChI Key: PGZPHWBBIVGLGA-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a carbazole core, a quinolizidine moiety, and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the carbazole core, followed by the introduction of the quinolizidine moiety through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the quinolizidine moiety, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Carbazole derivatives: Compounds with similar carbazole cores, such as 9-ethylcarbazole.

    Quinolizidine alkaloids: Compounds with similar quinolizidine structures, such as sparteine.

Uniqueness

The uniqueness of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

CAS No.

15645-04-2

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

9-(1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-ylmethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one;chloride

InChI

InChI=1S/C23H30N2O.ClH/c1-16-10-11-21-19(14-16)18-7-4-9-22(26)23(18)25(21)15-17-6-5-13-24-12-3-2-8-20(17)24;/h10-11,14,17,20H,2-9,12-13,15H2,1H3;1H

InChI Key

PGZPHWBBIVGLGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC4CCC[NH+]5C4CCCC5.[Cl-]

Origin of Product

United States

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